molecular formula C10H13NO2 B152623 6-(tert-Butyl)nicotinic acid CAS No. 832715-99-8

6-(tert-Butyl)nicotinic acid

Cat. No. B152623
M. Wt: 179.22 g/mol
InChI Key: CVGXKEVUQXTBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09359345B2

Procedure details

To a suspension of nicotinic acid (2.00 g, 16.2 mmol) in water (250 mL) was added concentrated sulfuric acid (1 mL, 18.8 mmol) and the mixture stirred under nitrogen to form a clear solution. Pivalic acid (1.83 g, 17.9 mmol) was added and stirring under nitrogen at ambient temperature continued for 10 minutes. Silver nitrate (125 mg, 0.74 mmol) was added followed by ammonium persulfate (295 mg, 1.3 mmol), the flask wrapped in aluminum foil to exclude light and the mixture heated to 90° C. under nitrogen. After 2 hours the reaction mixture was cooled to ambient temperature and the aqueous mixture concentrated in vacuo to a colorless solid. The solid was triturated with tetrahydrofuran and filtered. The solid residue was retriturated with methanol and filtered. Both filtrates were combined and concentrated in vacuo. The crude product was purified by reverse phase chromatography using a 85 g C-18 column gradient eluted from 10% acetonitrile in water to 100% acetonitrile. The product containing fractions were combined and concentrated in vacuo. The residue was lyophilized from water to give 6-tert-butylnicotinic acid as a colorless solid (139 mg, 4%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Three
Quantity
295 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
125 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.S(=O)(=O)(O)O.[C:15](O)(=O)[C:16](C)([CH3:18])[CH3:17].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O.[Al].[N+]([O-])([O-])=O.[Ag+]>[C:16]([C:5]1[CH:6]=[CH:7][C:2]([C:1]([OH:9])=[O:8])=[CH:3][N:4]=1)([CH3:18])([CH3:17])[CH3:15] |f:3.4.5,8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1.83 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Step Four
Name
Quantity
295 mg
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Al]
Step Six
Name
Quantity
125 mg
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a clear solution
STIRRING
Type
STIRRING
Details
stirring under nitrogen at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours the reaction mixture was cooled to ambient temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous mixture concentrated in vacuo to a colorless solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid residue was retriturated with methanol
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by reverse phase chromatography
WASH
Type
WASH
Details
eluted from 10% acetonitrile in water to 100% acetonitrile
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)C1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 139 mg
YIELD: PERCENTYIELD 4%
YIELD: CALCULATEDPERCENTYIELD 4.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.